3-(Oxan-4-yl)azepane
Description
3-(Oxan-4-yl)azepane is a bicyclic organic compound comprising a seven-membered azepane ring (a saturated heterocycle with one nitrogen atom) fused to a six-membered oxane (tetrahydropyran) ring at the 3-position. Its molecular formula is C₁₁H₂₁NO, with a molecular weight of 183.3 g/mol. The compound’s CAS registry number is 1547080-97-6, and it is classified under category L5 with a purity of 95%. Structurally, the azepane ring contributes basicity due to the amine group, while the oxane moiety introduces steric bulk and influences solubility via its ether oxygen.
Properties
IUPAC Name |
3-(oxan-4-yl)azepane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO/c1-2-6-12-9-11(3-1)10-4-7-13-8-5-10/h10-12H,1-9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUVDCNQDCJXNDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNCC(C1)C2CCOCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-(Oxan-4-yl)azepane typically involves the reaction of tetrahydro-2H-pyran-4-yl derivatives with azepane precursors under specific conditions. The reaction conditions often include the use of solvents such as ethanol or chloroform and catalysts like samarium nitrate . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
3-(Oxan-4-yl)azepane undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in reduced forms of the compound.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry
3-(Oxan-4-yl)azepane has been investigated for its role in drug development, particularly as a scaffold for synthesizing new therapeutic agents. Its structural features allow for modifications that can enhance biological activity.
Case Study: Protein Kinase Inhibition
A study evaluated azepane derivatives for their ability to inhibit protein kinase B (PKB-alpha) and protein kinase A (PKA). The derivatives showed promising inhibitory activity, with some compounds demonstrating IC₅₀ values in the nanomolar range, indicating their potential as therapeutic agents in cancer treatment .
Antimicrobial Activity
Research has indicated that compounds containing azepane structures exhibit significant antimicrobial properties. The incorporation of the oxan ring enhances the compound's ability to interact with bacterial cell membranes.
Case Study: Antibacterial Efficacy
In vitro studies have demonstrated that derivatives of this compound exhibit activity against Gram-positive and Gram-negative bacteria. For instance, modifications to the azepane structure have led to compounds effective against multi-drug resistant strains, highlighting their potential in combating antibiotic resistance .
Neuropharmacology
The unique structure of this compound allows for exploration in neuropharmacology, particularly in the development of compounds targeting neurological disorders.
Case Study: Neuroprotective Effects
Research has suggested that certain derivatives may possess neuroprotective effects, potentially useful in conditions like Alzheimer’s disease. The mechanism involves modulation of neurotransmitter systems and reduction of oxidative stress .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions, allowing for the introduction of various functional groups that can enhance its pharmacological profiles.
Synthesis Pathway:
- Formation of the azepane core through cyclization.
- Introduction of oxan moiety via etherification or similar reactions.
- Functionalization to tailor biological activity.
Mechanism of Action
The mechanism of action of 3-(Oxan-4-yl)azepane involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Key Differences :
- Ring Systems: this compound has a bicyclic structure, while 1-(pyridin-3-yl)azepane and 4-(pyridin-3-yl)morpholine are monocyclic.
- Heteroatoms : The oxane substituent in this compound contains only oxygen, whereas morpholine in 2.3ad includes both oxygen and nitrogen.
Insights :
- The synthesis of 2.3ad required shorter reaction times (5 vs. 9 hours) compared to 2.3ac, likely due to morpholine’s enhanced nucleophilicity from its oxygen and nitrogen atoms.
- Both 2.3ac and 2.3ad were purified via column chromatography, but 2.3ad demanded stricter conditions, suggesting higher polarity.
Physicochemical Properties
Key Observations :
- The oxane ring in this compound enhances solubility compared to pyridine-substituted analogs.
- 2.3ad’s morpholine ring may improve bioavailability due to balanced lipophilicity and polarity.
Research Findings and Discussion
- Synthetic Efficiency : Morpholine derivatives (e.g., 2.3ad) exhibit faster reaction kinetics than azepane analogs, attributed to electronic effects of the oxygen atom.
- Structural Characterization : NMR spectra of 2.3ac and 2.3ad show distinct shifts for pyridine protons, confirming substituent placement.
- Purity Challenges : High purity (95%) in this compound suggests optimized synthesis protocols, whereas pyridine-based compounds may require additional purification steps.
Biological Activity
3-(Oxan-4-yl)azepane is a compound belonging to the class of azepanes, which are seven-membered nitrogen-containing heterocycles. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various enzymes involved in signaling pathways. This article synthesizes findings from diverse studies to provide a comprehensive overview of the biological activity associated with this compound.
Chemical Structure and Properties
The structure of this compound can be described by the following formula:
Where , , and represent the number of carbon, hydrogen, and nitrogen atoms, respectively. The oxan ring contributes to its solubility and interaction with biological targets.
Biological Activity Overview
Research has indicated that this compound exhibits various biological activities, including:
-
Inhibition of Protein Kinase B (PKB) :
- A study demonstrated that derivatives of azepane, including those related to this compound, were evaluated for their inhibitory effects on PKB-alpha and protein kinase A (PKA). The most potent derivatives exhibited IC50 values in the nanomolar range, indicating strong inhibitory activity against these kinases .
- Anticancer Properties :
- Monoamine Reuptake Inhibition :
Case Studies and Experimental Data
- Protein Kinase Inhibition :
-
Apoptotic Induction in Cancer Cells :
- A study assessed the effect of azepane derivatives on A549 cells using an MTT assay. The results indicated that certain compounds could induce apoptosis effectively, with IC50 values around 1.95 µM for specific derivatives. Flow cytometry analysis confirmed a dose-dependent increase in apoptosis rates .
Pharmacokinetics and Toxicology
Research into the pharmacokinetic properties of azepane derivatives has revealed favorable profiles, including good oral bioavailability and stability in plasma. For example, one compound exhibited a half-life of approximately 62 minutes in human liver microsomes, suggesting potential for further development into clinical candidates .
Comparative Table of Biological Activities
| Compound | Biological Activity | IC50 Value (µM) | Remarks |
|---|---|---|---|
| This compound | PKB-alpha Inhibition | 4 nM | Highly potent |
| Azepane derivative A | Apoptosis induction in A549 cells | 1.95 | Effective against lung cancer |
| Azepane derivative B | Monoamine reuptake inhibition | Not specified | Potential antidepressant |
Q & A
Q. What are the established synthetic routes for 3-(Oxan-4-yl)azepane, and how do reaction conditions influence yield?
Answer: The synthesis of azepane derivatives typically involves ring-closing metathesis or nucleophilic substitution. For example, (R)-3-[(tert-Butoxycarbonyl)amino]azepane is synthesized via Boc-protected intermediates under anhydrous conditions with palladium catalysts . For this compound, analogous methods may apply, such as coupling oxan-4-yl groups to azepane precursors using Mitsunobu reactions or SN2 displacements. Column chromatography (e.g., EtOAc with 0.25% Et₃N) is critical for purification, as demonstrated in bromophenyl-oxazepane synthesis (69% yield) . Optimizing temperature (20–80°C) and solvent polarity (DMF vs. THF) can mitigate side reactions like epimerization.
Q. How is this compound characterized analytically, and what benchmarks are used for validation?
Answer: Key characterization techniques include:
- NMR : ¹H/¹³C NMR to confirm regiochemistry and oxan-4-yl integration (e.g., δ 3.4–3.7 ppm for oxane protons).
- HPLC : Purity assessment (≥95% by area normalization) with UV detection (λmax ~255 nm) .
- LogD/pKa : Experimental values (LogD pH 7.4 = -2.57; pKa = 9.65) should align with computational predictions (e.g., ACD/Labs) .
- Reference databases : Cross-validate spectral data with SciFinder or Reaxys entries for known analogs (e.g., CAS 420826-76-2 for azepane derivatives) .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
Answer:
- Storage : -20°C in airtight containers to prevent hygroscopic degradation; stability ≥5 years under inert gas .
- Exposure control : Use fume hoods, nitrile gloves, and eye protection. Avoid inhalation/contact, as per SDS guidelines for azepane analogs .
- Waste disposal : Incinerate or neutralize with acidic/basic solutions per institutional regulations.
Advanced Research Questions
Q. How can computational modeling optimize the solubility and bioavailability of this compound derivatives?
Answer:
- LogP/LogD : Use Schrödinger’s QikProp or MOE to predict partition coefficients (experimental LogP = -0.65 vs. calculated -0.72) .
- Polar surface area (PSA) : A PSA of 96.53 Ų suggests moderate membrane permeability, guiding prodrug design (e.g., esterification of hydroxyl groups) .
- Docking studies : Screen against GPCRs (e.g., cannabinoid receptors) using PyMOL, leveraging structural similarities to synthetic cannabimimetics .
Q. What strategies resolve contradictions between reported purity and observed reactivity in this compound batches?
Answer:
- Impurity profiling : Employ LC-MS to identify byproducts (e.g., oxepane ring-opening products or residual Boc-protected intermediates) .
- Titration assays : Quantify active amine groups via HCl titration to confirm stoichiometric reactivity .
- Crystallography : Compare X-ray structures with literature to detect polymorphic discrepancies .
Q. How does the oxan-4-yl substituent influence the conformational dynamics of azepane in solution?
Answer:
- NOESY NMR : Detect through-space interactions between oxane protons (δ 1.6–2.1 ppm) and azepane backbone, revealing chair vs. boat conformations .
- DFT calculations : Compare energy minima for axial vs. equatorial oxan-4-yl orientations (B3LYP/6-31G* basis set) .
- Variable-temperature NMR : Monitor ring-flipping kinetics (ΔG‡ ~50–60 kJ/mol) in CDCl₃ vs. DMSO .
Q. What methodologies enable enantioselective synthesis of this compound, and how is chirality validated?
Answer:
Q. How can this compound be functionalized for targeted drug delivery systems?
Answer:
- Click chemistry : Attach PEGylated azides via CuAAC reactions to enhance aqueous solubility .
- Prodrug activation : Introduce pH-sensitive linkers (e.g., hydrazones) for tumor-specific release .
- Radiolabeling : Incorporate ¹⁸F via nucleophilic aromatic substitution (e.g., using 4-fluorophenyl precursors) .
Q. What are the degradation pathways of this compound under accelerated stability conditions?
Answer:
Q. How does this compound interact with lipid bilayers, and what are the implications for blood-brain barrier penetration?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
